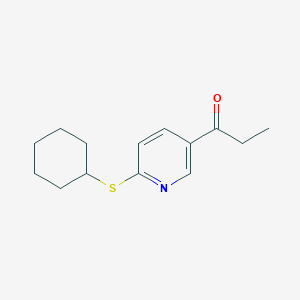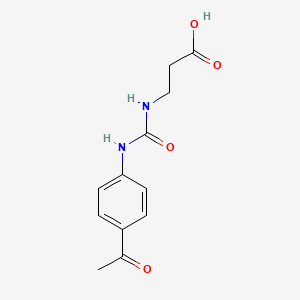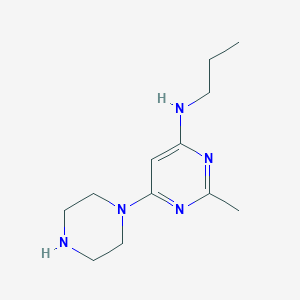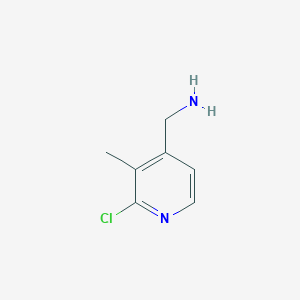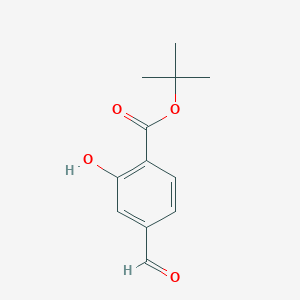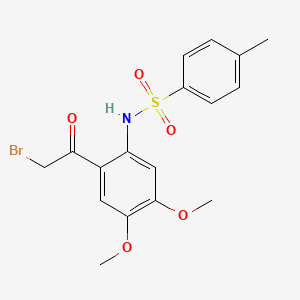
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a bromoacetyl group, dimethoxyphenyl moiety, and a sulfonamide group, making it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
The synthesis of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2-acetyl-4,5-dimethoxyphenyl followed by sulfonamide formation. The reaction conditions often require the use of bromine in chloroform with continuous stirring . Industrial production methods may involve similar steps but on a larger scale, utilizing more efficient and cost-effective processes.
Analyse Chemischer Reaktionen
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common reagents used in these reactions include bromine, chloroform, and various nucleophiles. Major products formed from these reactions include substituted amides, sulfoxides, and heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can disrupt various biological pathways, making it a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(2-(2-Bromoacetyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide include:
Bromoacetyl bromide: Used as an acylating reagent and in the production of heterocyclic compounds.
Cyanothioacetamide: Utilized in multicomponent synthesis of thionicotinonitrile derivatives.
This compound is unique due to its combination of bromoacetyl, dimethoxyphenyl, and sulfonamide groups, which provide a wide range of reactivity and applications.
Eigenschaften
Molekularformel |
C17H18BrNO5S |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
N-[2-(2-bromoacetyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H18BrNO5S/c1-11-4-6-12(7-5-11)25(21,22)19-14-9-17(24-3)16(23-2)8-13(14)15(20)10-18/h4-9,19H,10H2,1-3H3 |
InChI-Schlüssel |
OIXWABHJNKOSCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)CBr)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


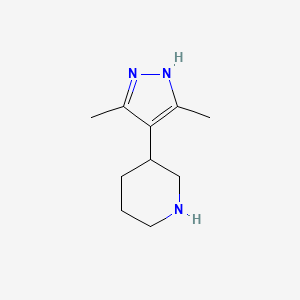

![Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate](/img/structure/B13001117.png)

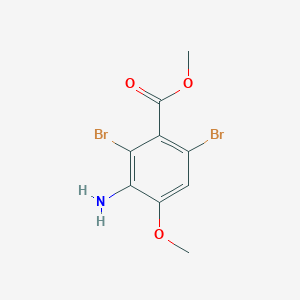
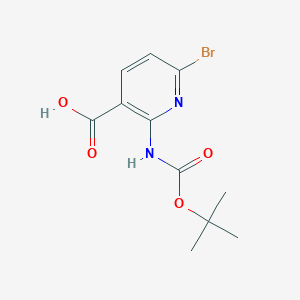
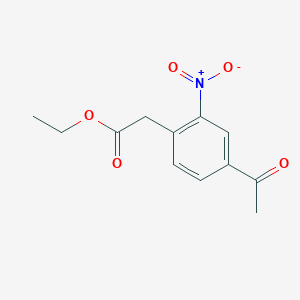

![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
